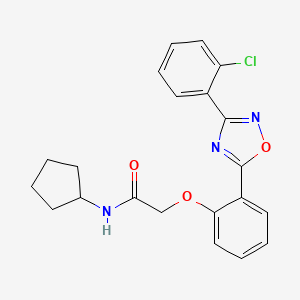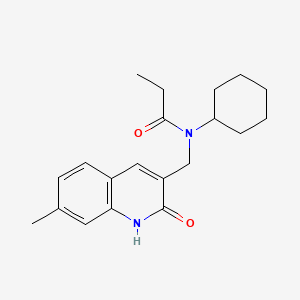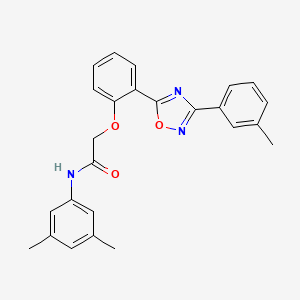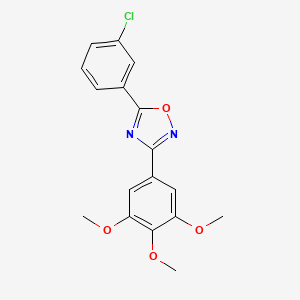
N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is commonly referred to as DMNQ and is a derivative of nicotinamide. DMNQ has been studied for its unique properties and its ability to act as an electron acceptor in biological systems.
Wirkmechanismus
The mechanism of action of DMNQ involves its ability to act as an electron acceptor in biological systems. DMNQ accepts electrons from other molecules, which results in the formation of reactive oxygen species (ROS). These ROS can then interact with other molecules in the cell, leading to various physiological effects.
Biochemical and physiological effects:
DMNQ has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which makes it a potential anticancer agent. DMNQ has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress. Additionally, DMNQ has been shown to induce oxidative stress in cells, which can lead to various physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
DMNQ has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DMNQ can also be used to study redox signaling pathways, which are involved in various physiological processes. However, DMNQ has some limitations for lab experiments. It can induce oxidative stress in cells, which can lead to cell damage and death. Additionally, DMNQ can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of DMNQ. One potential direction is the development of DMNQ as an anticancer agent. Further studies are needed to determine the efficacy and safety of DMNQ in cancer treatment. Another potential direction is the study of DMNQ in the regulation of oxidative stress and the Nrf2 pathway. DMNQ may have potential therapeutic applications in diseases associated with oxidative stress. Additionally, further studies are needed to determine the potential use of DMNQ in the study of redox signaling pathways and other physiological processes.
In conclusion, DMNQ is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound has been extensively studied for its unique properties and its ability to act as an electron acceptor in biological systems. DMNQ has several potential applications in scientific research, including the study of redox signaling pathways, the regulation of oxidative stress, and the development of anticancer agents. Further studies are needed to determine the efficacy and safety of DMNQ in these applications.
Synthesemethoden
The synthesis of DMNQ is a complex process that involves several steps. The starting material for the synthesis is 2-hydroxy-7-methylquinoline, which is reacted with 2,5-dimethylbenzaldehyde in the presence of a base to form the intermediate product. This intermediate is then reacted with nicotinoyl chloride to form the final product, DMNQ.
Wissenschaftliche Forschungsanwendungen
DMNQ has been extensively studied for its potential application in scientific research. This compound has been shown to act as an electron acceptor in biological systems, which makes it a useful tool in the study of redox signaling pathways. DMNQ has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-16-7-9-19-13-21(24(29)27-22(19)11-16)15-28(23-12-17(2)6-8-18(23)3)25(30)20-5-4-10-26-14-20/h4-14H,15H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPXQEBHIUTAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=C(C=CC(=C3)C)C)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromo-2-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7701276.png)
![4-[(E)-{[(3,4-dimethoxyphenyl)formamido]imino}methyl]benzoic acid](/img/structure/B7701286.png)

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7701292.png)









